Bromo-PEG2-CH2CO2tBu

Catalog No.
S522110
CAS No.
1807518-63-3
M.F
C9H16BrO4
M. Wt
268.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG2-CH2CO2tBu

CAS Number

1807518-63-3

Product Name

Bromo-PEG2-CH2CO2tBu

IUPAC Name

tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate

Molecular Formula

C9H16BrO4

Molecular Weight

268.13

InChI

InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3

InChI Key

LKVRWBTYMJIGLN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)COCCOCCBr

Solubility

Soluble in DMSO

Synonyms

Bromo-PEG2-CH2CO2tBu

Description

The exact mass of the compound Bromo-PEG2-CH2CO2tBu is 267.0232 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Agent

Bromo-PEG2-CH22CO2tBu possesses several features that make it a promising candidate for bioconjugation.

  • PEG Spacer: The molecule contains a segment of polyethylene glycol (PEG) denoted by "PEG2" in its name. PEG is a hydrophilic polymer known to enhance the water solubility of molecules it's attached to []. This property is crucial for biological applications where water is the primary solvent.
  • Reactive Bromide Group: The presence of a bromine atom (Br) provides a reactive site for conjugation with biomolecules containing nucleophilic groups (electron-rich sites). This allows for the attachment of Bromo-PEG2-CH2CO2tBu to various biomolecules like proteins, peptides, and antibodies [].
  • Protected Carboxyl Group: The molecule also has a t-butyl (tBu) protected carboxyl group (COOH). This group can be deprotected under specific conditions to reveal a carboxylic acid, another functional group useful for further conjugation or attaching targeting moieties [].

Drug Delivery

The combination of properties in Bromo-PEG2-CH2CO2tBu makes it a potential candidate for drug delivery applications. By attaching a therapeutic drug to the molecule via the bromide group, scientists can leverage the PEG segment to improve the drug's solubility and potentially extend its circulation time in the body []. Additionally, the protected carboxyl group could be used to attach targeting moieties that direct the drug-Bromo-PEG2-CH2CO2tBu conjugate to specific cells or tissues [].

Biomaterial Design

Bromo-PEG2-CH2CO2tBu could be a valuable tool in designing biocompatible materials. The PEG spacer can introduce water affinity to surfaces, improving their interaction with biological systems []. The reactive bromide and the protected carboxyl group offer possibilities for further surface functionalization, allowing for the attachment of bioactive molecules or the creation of patterned surfaces for cell culture studies [].

Bromo-PEG2-CH2CO2tBu is a functionalized polyethylene glycol compound characterized by its unique structure, which includes a bromide group and a t-butyl protected carboxyl group. This compound has the molecular formula C10H19BrO4 and a molecular weight of 283.16 g/mol. The hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous media, making it particularly useful in biological applications . The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid .

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromide group can participate in nucleophilic substitution, allowing for the attachment of various nucleophiles, which can be utilized in drug conjugation and other synthetic applications .
  • Cross-Coupling Reactions: It can be employed in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitating the incorporation of diverse functional groups into the PEG chain .
  • Deprotection Reactions: The t-butyl ester can be hydrolyzed to release the carboxylic acid, enabling further chemical modifications for drug design .

Bromo-PEG2-CH2CO2tBu is primarily used as a PEGylation reagent, which is crucial in pharmaceutical development. PEGylation enhances the pharmacokinetic properties of drugs by improving their solubility, stability, and circulation time within biological systems. This modification can lead to increased efficacy and reduced immunogenicity of therapeutic agents .

The synthesis of Bromo-PEG2-CH2CO2tBu typically involves:

  • Starting Materials: The synthesis begins with commercially available PEG derivatives.
  • Bromination: A bromination step introduces the bromide group into the PEG chain.
  • Esterification: The t-butyl protected carboxylic acid is then coupled to the brominated PEG using standard coupling reagents.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity for biological applications .

Bromo-PEG2-CH2CO2tBu finds its applications primarily in:

  • Drug Development: As a PEGylation agent, it is used to modify therapeutic proteins and small molecules to enhance their pharmacological properties.
  • Bioconjugation: It serves as a linker for attaching drugs or biomolecules to surfaces or other macromolecules.
  • Research

Interaction studies involving Bromo-PEG2-CH2CO2tBu focus on its ability to form stable conjugates with various biomolecules. These studies assess how modifications affect binding affinity, stability, and biological activity of conjugated drugs. The versatility of the bromide group allows for diverse interactions with nucleophiles, making it a valuable tool in medicinal chemistry .

Several compounds share structural similarities with Bromo-PEG2-CH2CO2tBu. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Bromo-PEG1-CH2CO2tBuC9H17BrO4Shorter PEG chain; may exhibit different solubility profiles.
Bromo-PEG3-CH2CO2tBuC11H21BrO4Longer PEG chain; potentially better solubility and pharmacokinetics.
Bromo-PEG4-CH2CO2tBuC12H23BrO4Further extended PEG chain; may enhance drug circulation time.
Amino-PEG2-CH2CO2tBuC10H21N1O4Contains amino group instead of bromide; useful for different conjugation strategies.

Bromo-PEG2-CH2CO2tBu stands out due to its specific combination of a reactive bromide group and a t-butyl protected carboxylic acid, which provides unique opportunities for chemical modifications not readily available in other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Exact Mass

267.0232

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types